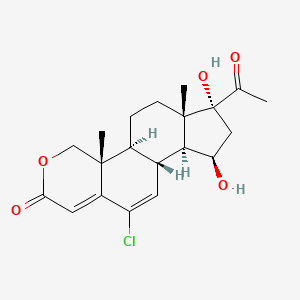

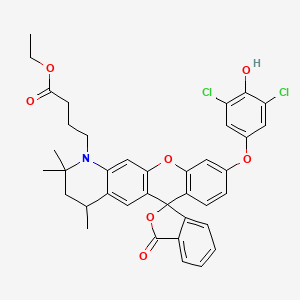

Ludaterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La ludatérone est un composé anti-androgène synthétique connu pour son activité anti-androgène puissante. Elle est principalement utilisée dans le traitement des affections liées à un excès d’androgènes, telles que l’hyperplasie bénigne de la prostate. La ludatérone fonctionne en modulant les récepteurs aux androgènes, inhibant ainsi les effets des androgènes dans l’organisme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la ludatérone implique plusieurs étapes, en commençant par un précurseur stéroïdien. Le processus comprend des réactions d’oxydation, de réduction et de substitution pour introduire les groupes fonctionnels nécessaires. Des détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont exclusifs et souvent brevetés par les sociétés pharmaceutiques .

Méthodes de production industrielle : La production industrielle de la ludatérone implique généralement une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus est effectué dans des environnements contrôlés afin de maintenir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La ludatérone subit diverses réactions chimiques, notamment :

Oxydation : Introduction de groupes fonctionnels contenant de l’oxygène.

Réduction : Élimination de l’oxygène ou addition d’hydrogène à des sites spécifiques.

Substitution : Remplacement de groupes fonctionnels par d’autres groupes pour modifier les propriétés du composé

Réactifs et conditions courants :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme l’hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Conditions impliquant des agents halogénants ou des nucléophiles

Principaux produits : Les principaux produits formés par ces réactions sont des intermédiaires qui conduisent au composé actif final, la ludatérone .

4. Applications de la recherche scientifique

La ludatérone a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier l’activité anti-androgène et la liaison aux récepteurs.

Biologie : Étudiée pour ses effets sur les processus cellulaires liés à la signalisation des androgènes.

Médecine : Explorée pour son potentiel thérapeutique dans le traitement des troubles liés aux androgènes.

Industrie : Utilisée dans le développement de nouveaux médicaments ciblant les récepteurs aux androgènes .

Applications De Recherche Scientifique

Ludaterone has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study antiandrogenic activity and receptor binding.

Biology: Investigated for its effects on cellular processes related to androgen signaling.

Medicine: Explored for its therapeutic potential in treating androgen-related disorders.

Industry: Utilized in the development of new pharmaceuticals targeting androgen receptors .

Mécanisme D'action

La ludatérone exerce ses effets en se liant aux récepteurs aux androgènes, bloquant ainsi l’action des androgènes. Cette inhibition empêche l’activation des gènes sensibles aux androgènes, ce qui entraîne une diminution des effets androgéniques. Les cibles moléculaires comprennent les récepteurs aux androgènes, et les voies impliquées sont celles liées à la signalisation des androgènes .

Composés similaires :

Flutamide : Un autre anti-androgène utilisé dans le traitement du cancer de la prostate.

Bicalutamide : Un anti-androgène non stéroïdien ayant des applications similaires.

Enzalutamide : Un anti-androgène plus récent avec une puissance et une efficacité plus élevées

Unicité de la ludatérone : La ludatérone est unique en raison de son affinité de liaison spécifique et de sa puissance en tant qu’anti-androgène. Elle offre un profil distinct en termes d’efficacité et d’effets secondaires par rapport aux autres composés similaires .

Comparaison Avec Des Composés Similaires

Flutamide: Another antiandrogen used in the treatment of prostate cancer.

Bicalutamide: A non-steroidal antiandrogen with similar applications.

Enzalutamide: A newer antiandrogen with higher potency and efficacy

Uniqueness of Ludaterone: this compound is unique due to its specific binding affinity and potency as an antiandrogen. It offers a distinct profile in terms of efficacy and side effects compared to other similar compounds .

Propriétés

Numéro CAS |

124548-08-9 |

|---|---|

Formule moléculaire |

C20H25ClO5 |

Poids moléculaire |

380.9 g/mol |

Nom IUPAC |

(1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one |

InChI |

InChI=1S/C20H25ClO5/c1-10(22)20(25)8-15(23)17-11-6-14(21)13-7-16(24)26-9-18(13,2)12(11)4-5-19(17,20)3/h6-7,11-12,15,17,23,25H,4-5,8-9H2,1-3H3/t11-,12+,15-,17-,18-,19+,20+/m1/s1 |

Clé InChI |

ZHSNBOJOKRJMQY-BVJLIMHSSA-N |

SMILES isomérique |

CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)O)O |

SMILES canonique |

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)

![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)